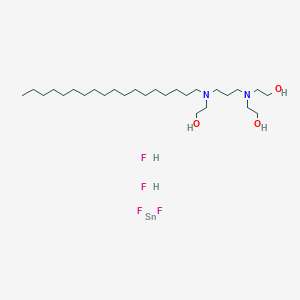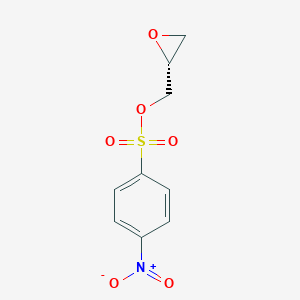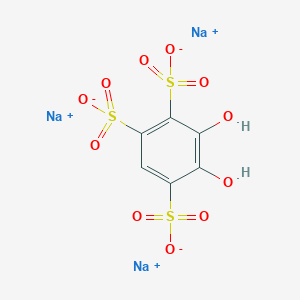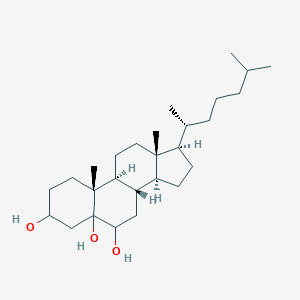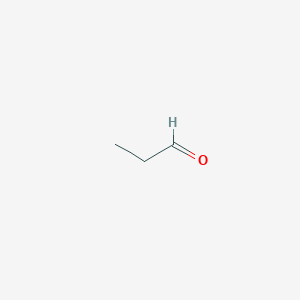
N-(4-Methoxybenzyl)glucamine dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxybenzyl)glucamine dithiocarbamate, also known as MGCD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a dithiocarbamate derivative that has shown promising results in the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of N-(4-Methoxybenzyl)glucamine dithiocarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Biochemische Und Physiologische Effekte
N-(4-Methoxybenzyl)glucamine dithiocarbamate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including histone deacetylases, which are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Methoxybenzyl)glucamine dithiocarbamate in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of using N-(4-Methoxybenzyl)glucamine dithiocarbamate is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(4-Methoxybenzyl)glucamine dithiocarbamate. One potential direction is to further investigate its mechanism of action and how it interacts with different enzymes and pathways in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate and develop new methods for its production.
Synthesemethoden
The synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate involves the reaction of N-(4-methoxybenzyl)glucamine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of pure N-(4-Methoxybenzyl)glucamine dithiocarbamate.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxybenzyl)glucamine dithiocarbamate has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
115459-35-3 |
|---|---|
Produktname |
N-(4-Methoxybenzyl)glucamine dithiocarbamate |
Molekularformel |
C15H23NO6S2 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
TZHIVOUINWKLSG-REWJHTLYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Andere CAS-Nummern |
115459-35-3 |
Verwandte CAS-Nummern |
115459-35-3 (Parent) |
Synonyme |
MeOBGDTC N-(4-methoxybenzyl)-N-dithiocarboxy-D-glucamine N-(4-methoxybenzyl)glucamine dithiocarbamate N-(4-methoxybenzyl)glucamine dithiocarbamate, sodium salt N-(4-methoxybenzyl)glucamine-N-carbodithioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



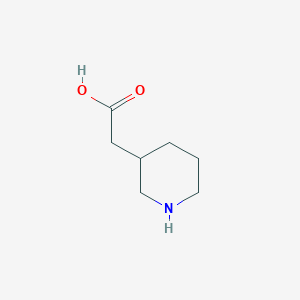

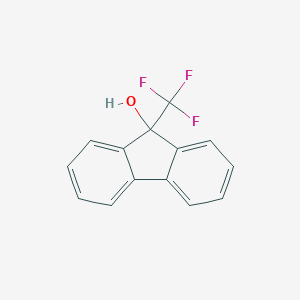

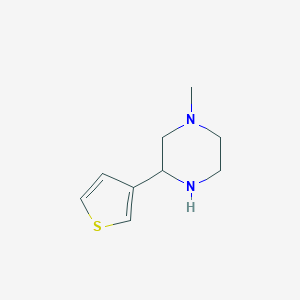
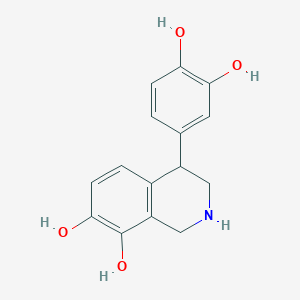
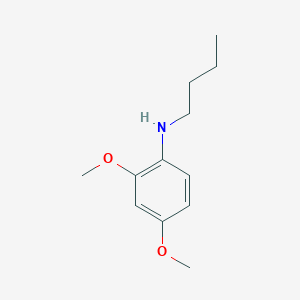
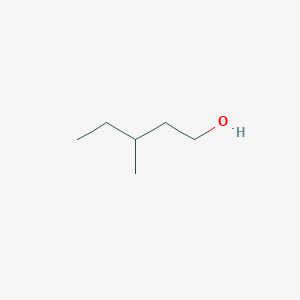
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
